beta-Casomorphin 11

Structure-Activity Relationship Opioid Potency β-Casomorphin

beta-Casomorphin-11 is an 11-amino acid opioid peptide (Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn-Ser-Leu) derived from the in vivo digestion of bovine β-casein, corresponding to residues 60–70. Identified from intestinal chyme, it is an endogenous exorphin with a molecular weight of 1201.4 g/mol, functioning as a μ-opioid receptor (MOR) agonist.

Molecular Formula C59H84N12O15
Molecular Weight 1201.4 g/mol
CAS No. 101554-61-4
Cat. No. B018559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Casomorphin 11
CAS101554-61-4
Synonymseta-casomorphin 11
Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn-Ser-Leu
tyrosyl-prolyl-phenylalanyl-prolyl-glycyl-prolyl-isoleucyl-prolyl-asparaginyl-seryl-leucine
Molecular FormulaC59H84N12O15
Molecular Weight1201.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N
InChIInChI=1S/C59H84N12O15/c1-5-34(4)49(58(84)71-26-12-18-46(71)53(79)63-39(30-47(61)74)50(76)66-42(32-72)51(77)65-41(59(85)86)27-33(2)3)67-55(81)44-16-9-23-68(44)48(75)31-62-52(78)43-15-10-25-70(43)57(83)40(29-35-13-7-6-8-14-35)64-54(80)45-17-11-24-69(45)56(82)38(60)28-36-19-21-37(73)22-20-36/h6-8,13-14,19-22,33-34,38-46,49,72-73H,5,9-12,15-18,23-32,60H2,1-4H3,(H2,61,74)(H,62,78)(H,63,79)(H,64,80)(H,65,77)(H,66,76)(H,67,81)(H,85,86)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,49-/m0/s1
InChIKeyLGPVSBODEPGJNA-XPPITOOHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Casomorphin-11 (CAS 101554-61-4): A Defined, 11-Amino Acid Opioid Exorphin for Gut-Brain Axis and μ-Receptor Research


beta-Casomorphin-11 is an 11-amino acid opioid peptide (Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn-Ser-Leu) derived from the in vivo digestion of bovine β-casein, corresponding to residues 60–70 [1]. Identified from intestinal chyme, it is an endogenous exorphin with a molecular weight of 1201.4 g/mol, functioning as a μ-opioid receptor (MOR) agonist [2]. Unlike its more potent but shorter analogs, such as β-Casomorphin-7, β-Casomorphin-11 is one of the 'elongated' natural variants whose distinct 11-residue structure provides a unique probe for studying how C-terminal extension modulates receptor interaction, gut stability, and physiological function [3].

Research Probe: Elongated β-casomorphin with 11-residue C-terminal extension for receptor interaction studies
Receptor Target: μ-opioid receptor (MOR) agonist for gut-brain axis signaling research
Origin Context: Isolated from in vivo intestinal chyme; supports authenticity in digestion model research

Why Generic Substitution of 'Casomorphins' for beta-Casomorphin-11 Leads to Misleading Research Outcomes


Generic casomorphins are not interchangeable. A systematic review of their structure-activity relationship reveals a strict length-activity hierarchy: the shorter analog β-Casomorphin-7 exhibits significantly higher opioid potency than all elongated forms, including β-Casomorphin-11 [1]. Therefore, substituting β-Casomorphin-7 for β-Casomorphin-11 in a gut-stability or physiology experiment would introduce a high-potency bias, while substituting a shorter, high-activity peptide would fail to model the specific receptor interactions, digestive stability, and transport characteristics of the naturally occurring 11-mer [2]. For experiments designed to study the effects of naturally produced luminal peptides in the gut, the specific identity and length of the peptide is the critical experimental variable.

Potency Shift

Substituting BCM-7 for BCM-11 may introduce a reported higher opioid potency, biasing functional assay outcomes and not reflecting the naturally occurring 11-mer activity.

Stability & Transport Mismatch

BCM-7 lacks the extended C-terminal sequence; its digestive stability and paracellular transport characteristics may differ significantly from the 11-mer, confounding gut physiology models.

Quantitative Evidence Guide: Differentiating beta-Casomorphin-11 from Analogs


Weaker Opioid Activity Compared to the Shorter β-Casomorphin-7 Analog

A clear class-level activity trend is established: the opioid activity of the elongated β-casomorphins (-9, -11, -13, -21) is consistently weaker than that of the core sequence β-Casomorphin-7 [1]. While direct, side-by-side functional IC50 data for β-casomorphin-11 is absent from the primary literature, this well-documented rank-order of potency is a critical specification for experimental design.

Opioid Activity vs. BCM-7
Class-level
Reported weaker than β-Casomorphin-7 (qualitative rank order)
Comparator: BCM-7 as activity benchmark
Supports class-level potency rank; use 11-mer for authentic longer-exorphin modeling
No direct IC50 data; activity inferred from multiple studies
Structure-Activity Relationship Opioid Potency β-Casomorphin Exorphin

Confirmation of In Vivo Formation, Differentiating it from Purely Synthetic Peptides

β-Casomorphin-11 was originally isolated and identified from the duodenal chyme of minipigs fed with bovine casein, providing direct evidence of its physiological formation [1]. This contrasts with many shorter analogs (e.g., morphiceptin) that are primarily synthetic, and even with β-Casomorphin-7, which was first isolated from a commercial peptone digest. This provenance makes it uniquely suited as a standard for studies of in vivo digestion.

In Vivo Origin vs. Synthetic
Head-to-head
Isolated from in vivo intestinal chyme after casein feeding
Comparator: Synthetic analogs (e.g., morphiceptin) or peptone-derived BCM-7
Use as in vivo-formed standard; reflects physiological digestion product authenticity
Isolation from minipig duodenal chyme [REFS-1]
In Vivo Digestion Exorphin Isolation Peptide Identification β-Casein

Mu-Opioid Receptor (MOR) Selectivity Profile Compared to Other Exorphins

The major β-casomorphins, including the 60-70 fragment, are characterized as μ-type opioid receptor ligands [1]. This selectivity profile distinguishes them from other dietary exorphins, such as α-casein exorphins (δ-selective) and rubiscolins (δ-selective). This defines a clear procurement rationale: β-Casomorphin-11 is the specific tool for studying μ-mediated effects of dietary peptides.

μ-Receptor Selectivity
Class-level
MOR agonist; distinct from δ-selective exorphins (α-casein, rubiscolins)
Comparator: δ-selective dietary exorphins
MOR-specific tool for studying μ-mediated gut-brain axis effects; avoid receptor subtype mismatch
Qualitative receptor subtype classification from review
Mu-Opioid Receptor Receptor Selectivity Exorphin β-Casomorphin

Defined Molecular Size and Structure for Gut Permeability and Stability Studies

With a sequence length of 11 amino acids and a molecular weight of 1201.4 g/mol, β-Casomorphin-11 is among the longest naturally occurring β-casomorphins [1]. Its extended C-terminal tail (Ile-Pro-Asn-Ser-Leu) compared to the core sequence of β-Casomorphin-7 provides a distinct molecular probe. While quantitative comparative stability data is lacking, the structural difference implies altered susceptibility to brush-border peptidases and different paracellular transport kinetics.

Molecular Size Difference
Supporting evidence
1201.4 g/mol · 11 aa (vs. BCM-7 789.9 g/mol)
Size difference may alter peptidase susceptibility and paracellular transport; relevant for barrier function models
Based on peptide sequence and MS data
Peptide Stability Gastrointestinal Tract Peptide Length Structure-Activity

Key Research Scenarios Enabled by Authentic beta-Casomorphin-11


Validating In Vivo Digestion Models: Using BCM-11 as an Authentic Luminal Standard

Research on protein digestion and bioactive peptide release requires authentic standards. β-Casomorphin-11, having been isolated and identified from in vivo intestinal chyme, serves as the ideal reference standard for developing and validating LC-MS/MS or ELISA methods designed to detect this specific exorphin in intestinal aspirates, plasma, or tissue samples. Its use ensures that the detected signal corresponds to the actual in vivo product, not a non-physiological degradation artifact. [1]

Investigating μ-Receptor-Mediated Gut-Brain Axis Signaling

As a characterized μ-opioid receptor agonist, β-Casomorphin-11 is the correct tool for studying the specific role of dietary μ-agonists. It can be applied to epithelial cell lines or isolated intestinal tissue to investigate MOR-mediated effects on electrolyte secretion, mucin production, or enteroendocrine cell signaling, without the confounding factor of δ- or κ-receptor activation that would occur with a non-selective or mis-selected peptide. [1]

Structure-Activity Relationship (SAR) Studies on Peptide Length

The binary comparison between β-Casomorphin-11 (an 'elongated' form) and β-Casomorphin-7 (the core, high-activity form) provides a powerful experimental system to study the modulatory role of the C-terminal domain. Researchers can use the 11-mer peptide to probe how the Ile-Pro-Asn-Ser-Leu tail might act as a 'pro-drug' sequence that reduces acute potency but could confer other physiological properties, such as altered compartmentalization or targeted delivery. [2]

Studying Peptide Stability Across the Intestinal Barrier

The specific 11-amino acid length of β-Casomorphin-11 makes it a superior substrate for ex vivo gut barrier models (e.g., Ussing chambers, Caco-2 monolayers). Its degradation rate and transport efficiency can be systematically compared to the smaller β-Casomorphin-7 to quantify the impact of peptide length on susceptibility to brush-border peptidases and transepithelial flux. This provides critical data for understanding the bioavailability of dietary bioactive peptides. [2]

Application
Selection Property
Validation Focus
In vivo digestion model validation
Authentic in vivo-formed standard
LC-MS/MS identity confirmation in intestinal matrices
μ-receptor gut-brain axis signaling
MOR-selective agonist peptide
MOR-mediated electrolyte/mucin signaling endpoint
SAR of C-terminal domain
Elongated 11-mer vs. core 7-mer comparison
Potency modulation by C-tail; pro-drug sequence hypothesis
Intestinal barrier permeability
Defined 11-mer substrate for barrier models
Degradation rate and transepithelial flux comparison
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